2-Methyltridecanoic acid is a natural product found in Lumbricus terrestris with data available.
2-Methyltridecanoic acid
CAS No.: 24323-31-7
Cat. No.: VC3876426
Molecular Formula: C14H28O2
Molecular Weight: 228.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24323-31-7 |
---|---|
Molecular Formula | C14H28O2 |
Molecular Weight | 228.37 g/mol |
IUPAC Name | 2-methyltridecanoic acid |
Standard InChI | InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13(2)14(15)16/h13H,3-12H2,1-2H3,(H,15,16) |
Standard InChI Key | FZUUHEZQCQGYNX-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCC(C)C(=O)O |
Canonical SMILES | CCCCCCCCCCCC(C)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-Methyltridecanoic acid belongs to the family of branched-chain fatty acids (BCFAs), which are distinguished by alkyl branches along their hydrocarbon chains. Its IUPAC name, 2-methyltridecanoic acid, reflects the methyl group at the second carbon of a 13-carbon chain terminating in a carboxylic acid group. The molecular formula is C₁₄H₂₈O₂, and its SMILES notation is CCCCCCCCCCCC(C)C(=O)O . The compound’s structure has been validated through 2D and 3D conformational analyses, with PubChem providing interactive models .
Table 1: Key Molecular Data
Spectroscopic and Thermochemical Data
While direct thermochemical data for 2-methyltridecanoic acid is limited, studies on related fatty acids provide insights. For instance, methyl esters of straight-chain tridecanoic acids exhibit combustion enthalpies of approximately -8792.4 kJ/mol . Branching influences thermodynamic stability; the methyl group at C-2 likely reduces intermolecular van der Waals forces compared to linear analogs, affecting melting points and solubility .
Natural Occurrence and Biosynthesis
Biological Sources
2-Methyltridecanoic acid has been detected in the earthworm Lumbricus terrestris, where it may contribute to cuticular lipid layers or metabolic pathways . BCFAs in annelids often serve as energy reserves or structural components in cell membranes, with branching enhancing membrane fluidity in low-temperature environments .
Biosynthetic Pathways
In vivo, BCFAs are synthesized via elongation and methylation of precursor fatty acids. The methyl branch at C-2 suggests involvement of α-ketoacid decarboxylases or methyltransferase enzymes, which introduce methyl groups during chain elongation . Comparative studies on ω-hydroxy acid synthesis indicate that enamine-mediated alkylation could theoretically produce similar branched structures, though this remains speculative for 2-methyltridecanoic acid .
Synthetic Routes and Industrial Production
Chemical Synthesis
Patent literature describes methods for synthesizing ω-hydroxy acids, which may be adapted for 2-methyltridecanoic acid. For example, enamine intermediates react with alkyl halides under inert conditions (20–150°C) to form diketones, which are subsequently hydrolyzed to carboxylic acids . A potential route involves:
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Enamine Formation: Reacting methylamine with cyclododecanone to form an enamine.
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Alkylation: Introducing a methyl bromide group at the α-position.
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Hydrolysis: Acidic cleavage of the enamine to yield 2-methyltridecanoic acid .
Table 2: Example Reaction Conditions
Biological and Pharmacological Activity
Metabolic Roles
In Lumbricus terrestris, BCFAs like 2-methyltridecanoic acid may participate in β-oxidation pathways, yielding acetyl-CoA and propionyl-CoA for energy production. Branched chains alter oxidation kinetics, potentially favoring storage over immediate catabolism .
Applications and Future Directions
Industrial Uses
2-Methyltridecanoic acid’s branching enhances solubility in nonpolar solvents, making it a candidate for lubricants or surfactants. Its potential as a precursor for ω-hydroxy acids—used in polymers and cosmetics—warrants exploration .
Pharmacological Prospects
The antibacterial efficacy of TAME underscores the need to evaluate 2-methyltridecanoic acid against multidrug-resistant pathogens. Synergistic studies with β-lactam antibiotics (e.g., ampicillin) could reveal combinatory therapies .
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